Cas no 56055-54-0 (Methyl 5,6-dichloronicotinate)
Methyl 5,6-dichloronicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5,6-dichloronicotinate
- 3-PYRIDINECARBOXYLIC ACID,5,6-DICHLORO-,METHYL ESTER
- methyl 5,6-dichloro-3-pyridinecarboxylate
- methyl 5,6-dichloropyridine-3-carboxylate
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- MDL: MFCD00125367
- Inchi: 1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
- InChI Key: HWZINXYBRIQTEJ-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(C(=O)OC)=C1)Cl
Computed Properties
- Exact Mass: 204.97000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 63-65°C
- PSA: 39.19000
- LogP: 2.17500
Methyl 5,6-dichloronicotinate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
Methyl 5,6-dichloronicotinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5,6-dichloronicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD999-250mg |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 97% | 250mg |
61CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD999-25g |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 97% | 25g |
1565CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD999-5g |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 97% | 5g |
390.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD999-1g |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 97% | 1g |
125.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M829706-5g |
METHYL 5,6-DICHLORONICOTINATE |
56055-54-0 | 98% | 5g |
¥342.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD999-20g |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 97% | 20g |
1329.0CNY | 2021-08-04 | |
| TRC | M301393-100mg |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M301393-250mg |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M301393-500mg |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M301393-1g |
Methyl 5,6-dichloronicotinate |
56055-54-0 | 1g |
$98.00 | 2023-05-18 |
Methyl 5,6-dichloronicotinate Suppliers
Methyl 5,6-dichloronicotinate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 5,6-dichloronicotinate
Methyl 5,6-Dichloronicotinate: A Comprehensive Overview
Methyl 5,6-dichloronicotinate (CAS No. 56055-54-0) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure and properties, making it a valuable intermediate in the synthesis of more complex molecules. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements related to methyl 5,6-dichloronicotinate.
Chemical Structure and Properties
Methyl 5,6-dichloronicotinate is a derivative of nicotinic acid (pyridine-3-carboxylic acid) with two chlorine atoms substituted at the 5 and 6 positions of the pyridine ring. The presence of these chlorine atoms imparts unique electronic and steric properties to the molecule. The compound has a molecular formula of C8H4Cl2N2O2 and a molecular weight of approximately 217.03 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
The chemical structure of methyl 5,6-dichloronicotinate includes a pyridine ring with two chlorine atoms at the meta positions relative to the carboxylate group. This arrangement influences the reactivity and stability of the compound. The ester group (COOMe) provides additional functional groups that can be further modified through various chemical reactions.
Synthesis Methods
The synthesis of methyl 5,6-dichloronicotinate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-cyanopyridine with chlorine gas to form 5,6-dichloropyridine-3-carbonitrile, followed by hydrolysis to produce 5,6-dichloronicotinic acid. The acid is then esterified using methanol in the presence of an acid catalyst to yield methyl 5,6-dichloronicotinate.
Another approach involves the direct esterification of 5,6-dichloronicotinic acid with methanol using an appropriate catalyst. This method is often preferred for its simplicity and higher yield. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.
Applications in Pharmaceuticals
Methyl 5,6-dichloronicotinate has found applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its unique chemical structure makes it a valuable starting material for the preparation of nicotinic acid derivatives with potential therapeutic properties. For example, compounds derived from methyl 5,6-dichloronicotinate have been studied for their anti-inflammatory and analgesic effects.
In recent years, there has been growing interest in the use of nicotinic acid derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that certain derivatives of nicotinic acid can modulate neurotransmitter levels and protect against neuronal damage. The ability to fine-tune the chemical structure of these derivatives through modifications to the parent compound (methyl 5,6-dichloronicotinate) offers promising avenues for drug discovery.
Applications in Agrochemicals
Beyond pharmaceuticals, methyl 5,6-dichloronicotinate has also found applications in the agrochemical industry. It serves as an intermediate in the synthesis of pesticides and herbicides with high efficacy against various pests and weeds. The chlorine atoms in the molecule contribute to its pesticidal activity by enhancing its lipophilicity and improving its ability to penetrate plant tissues.
In particular, compounds derived from methyl 5,6-dichloronicotinate have been developed as selective herbicides that target specific weed species while minimizing harm to crops. These herbicides are often used in combination with other active ingredients to achieve broad-spectrum control over a wide range of weeds.
Recent Research Advancements
The versatility of methyl 5,6-dichloronicotinate has led to ongoing research aimed at exploring new applications and improving existing ones. One area of focus is the development of novel catalysts for its synthesis that are more efficient and environmentally friendly. For example, researchers have investigated the use of heterogeneous catalysts such as metal-organic frameworks (MOFs) to enhance reaction yields while reducing waste generation.
In addition to synthetic methods, there has been significant interest in understanding the biological activity of compounds derived from methyl 5,6-dichloronicotinate. Studies have explored their potential as inhibitors of specific enzymes involved in disease pathways. For instance, certain derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Safety Considerations and Handling strong> p >
While methyl 5 , 6 - dichloronicotinate strong > is a valuable compound with numerous applications , it is important to handle it with care . Like many chemicals , it can pose hazards if not properly managed . Proper personal protective equipment (PPE) should be worn when handling this compound , including gloves , goggles , and a lab coat . Additionally , it should be stored in a well-ventilated area away from incompatible materials . p >
In conclusion ,< strong > methyl 5 , 6 - dichloronicotinate strong > (CAS No . 56055 - 54 -0 ) is a versatile compound with significant potential across various industries . Its unique chemical structure makes it an ideal intermediate for synthesizing more complex molecules with diverse applications . Ongoing research continues to uncover new possibilities for this compound , ensuring its relevance in both academic and industrial settings . p >
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